1-Methylpiperidin-4-one hydrochloride
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Overview
Description
1-Methylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds due to its versatile chemical properties.
Preparation Methods
1-Methylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-methylpiperidin-4-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpiperidine-4-one N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield 1-methylpiperidine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, antispasmodic, and anxiolytic properties.
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with various molecular targets. For example, it can be converted into compounds that inhibit specific enzymes or receptors, thereby modulating biological pathways involved in pain, anxiety, or muscle spasms .
Comparison with Similar Compounds
1-Methylpiperidin-4-one hydrochloride can be compared with other piperidine derivatives such as:
4-Piperidone: A precursor to this compound, used in similar applications.
N-Methyl-4-piperidone: Another derivative with similar chemical properties but different reactivity due to the absence of the hydrochloride group.
Piperidine: The parent compound, widely used in organic synthesis and as a building block for various pharmaceuticals.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-methylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYRJBNPFPWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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